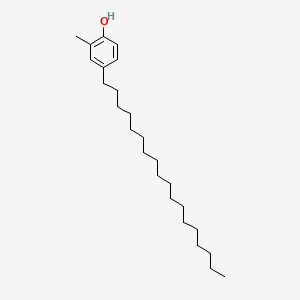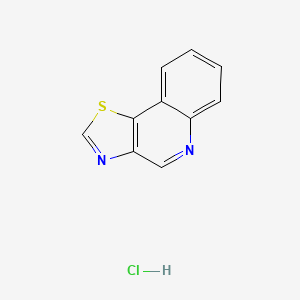
Thiazolo(4,5-c)quinoline, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(4,5-c)quinoline, monohydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a thiazole ring with a quinoline ring, forming a complex structure that exhibits diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo(4,5-c)quinoline, monohydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of dithiooxamide with 2-halobenzaldehydes in the presence of a catalyst such as lanthanum(III) triflate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazolo(4,5-c)quinoline, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydrothiazoloquinoline derivatives.
Substitution: Formation of substituted thiazoloquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of thiazolo(4,5-c)quinoline, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Thiazolo(4,5-b)pyridine: Exhibits similar structural features but differs in the position of the thiazole ring fusion.
Thiazolo(3,2-a)quinoline: Another heterocyclic compound with a different fusion pattern of the thiazole and quinoline rings.
Uniqueness: Thiazolo(4,5-c)quinoline, monohydrochloride is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
111199-28-1 |
|---|---|
Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]quinoline;hydrochloride |
InChI |
InChI=1S/C10H6N2S.ClH/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10;/h1-6H;1H |
InChI Key |
PTPFCOYIENEVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


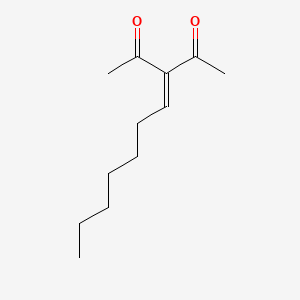
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
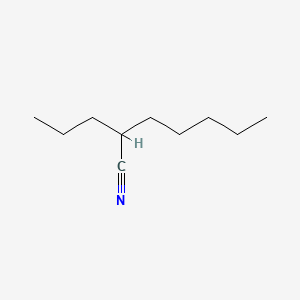
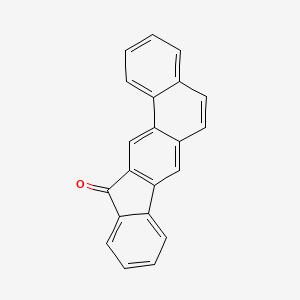
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
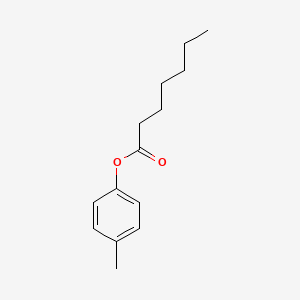
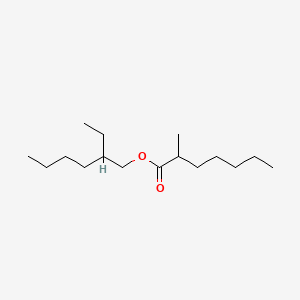

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
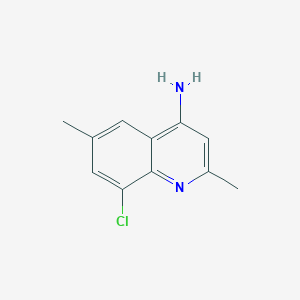
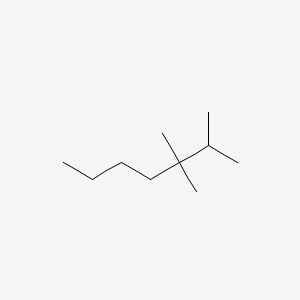
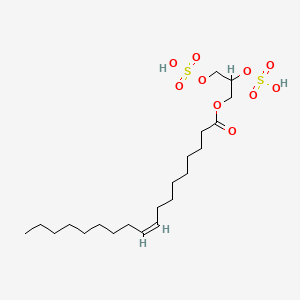
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
